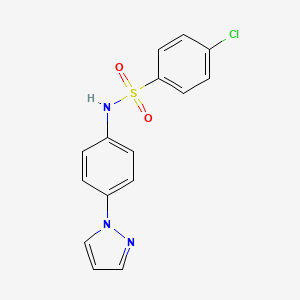![molecular formula C15H12N4O B7538793 N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide](/img/structure/B7538793.png)
N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide, also known as TBB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TBB is a selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, and cell differentiation.
作用机制
N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide selectively inhibits GSK-3 by binding to the ATP-binding site of the enzyme. This leads to the inhibition of GSK-3 activity, which in turn affects various cellular processes that are regulated by GSK-3.
Biochemical and Physiological Effects
N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide has been shown to have various biochemical and physiological effects. In addition to its role in the regulation of glycogen metabolism and gene expression, N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide has been shown to affect the activity of various signaling pathways, including the Wnt signaling pathway, which plays a crucial role in embryonic development and tissue homeostasis.
实验室实验的优点和局限性
One of the main advantages of using N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide in lab experiments is its selectivity for GSK-3. This allows researchers to study the specific role of GSK-3 in various cellular processes without affecting other enzymes or signaling pathways. However, N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide has also been shown to have off-target effects on other kinases, which can complicate its use in some experiments.
未来方向
There are several future directions for research on N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration of N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide for this purpose.
Another area of interest is the potential applications of N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide in cancer research. Further studies are needed to determine the specific types of cancer that are most sensitive to N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide and to develop more effective N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide analogs for use in cancer therapy.
In conclusion, N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide, or N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide is a selective inhibitor of GSK-3 and has been shown to have various biochemical and physiological effects. Despite its limitations, N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide has the potential to be a valuable tool for researchers studying the role of GSK-3 in various cellular processes.
合成方法
The synthesis of N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide involves the reaction of 4-(1,2,4-triazol-1-yl)aniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide as a white solid with a purity of over 99%. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学研究应用
N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide has been extensively studied for its potential applications in various areas of research. One of the primary areas of interest is its role in neurodegenerative diseases such as Alzheimer's disease. GSK-3 has been implicated in the pathogenesis of Alzheimer's disease, and N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide has been shown to inhibit GSK-3 activity, leading to a reduction in the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.
N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide has also been studied for its potential applications in cancer research. GSK-3 has been shown to play a role in the regulation of cell proliferation, and its inhibition by N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
属性
IUPAC Name |
N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(12-4-2-1-3-5-12)18-13-6-8-14(9-7-13)19-11-16-10-17-19/h1-11H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHICUPGSJYSOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

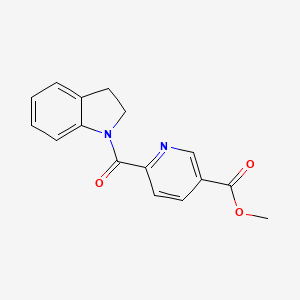
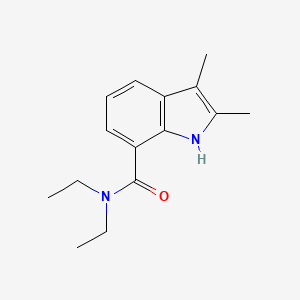
![N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7538738.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B7538741.png)
![1-[4-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-(2-propan-2-ylphenoxy)ethanone](/img/structure/B7538748.png)
![5-methyl-N-[3-[methyl(phenyl)sulfamoyl]phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7538755.png)
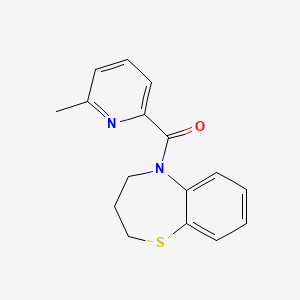
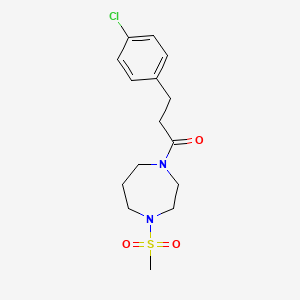
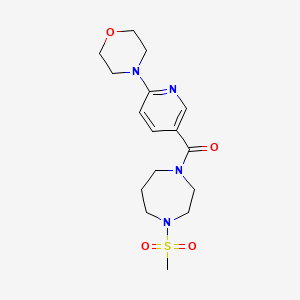
![3-(Benzimidazol-1-yl)-1-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7538777.png)
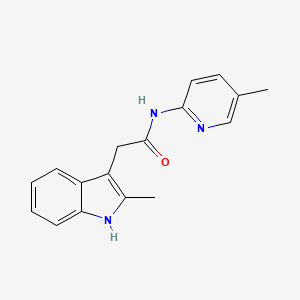
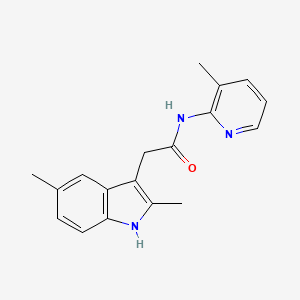
![N-[5-(piperidine-1-carbonyl)thiophen-2-yl]acetamide](/img/structure/B7538828.png)
